molecular formula C12H16O B8737695 beta-Allyl-beta-methylphenethyl alcohol CAS No. 82461-15-2

beta-Allyl-beta-methylphenethyl alcohol

Cat. No.: B8737695
CAS No.: 82461-15-2
M. Wt: 176.25 g/mol
InChI Key: STSNKLAYQBTGNG-UHFFFAOYSA-N
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Description

Beta-Allyl-beta-methylphenethyl alcohol is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

82461-15-2

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-methyl-2-phenylpent-4-en-1-ol

InChI

InChI=1S/C12H16O/c1-3-9-12(2,10-13)11-7-5-4-6-8-11/h3-8,13H,1,9-10H2,2H3

InChI Key

STSNKLAYQBTGNG-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)(CO)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-methyl-2-phenylpent-4-enal (4.6 g, 26.4 mmol) in 100 mL of THF was added of lithium aluminum hydride (LAH) (2.6 g, 68.51 mmol) in several portions. The mixture stirred for 3 hours at room temperature and was then refluxed for 2 hours. The reaction was monitored by TLC with ethyl acetate-hexanes (1:9) indicating a new more polar product. The reaction was cooled and the excess LAH was cautiously quenched with water dropwise. The mixture was then diluted with 1N aqueous HCl and extracted with 100 mL of hexanes and two 100 mL portions of ethyl acetate. The combined organic layers were washed with 50 mL of 1 N aqueous HCl, two 50 mL portions of brine, two 50 mL portions of saturated aqueous sodium bicarbonate, 50 mL of brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. The crude material was chromatographed on silica gel using hexanes to load the sample and then eluting with 1% to 15% ethyl acetate-hexanes to afford 3.2 g (68.8) of 2-methyl-2-phenylpent-4-en-1-ol.
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4.6 g
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reactant
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2.6 g
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100 mL
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[Compound]
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ethyl acetate-hexanes
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Reaction Step Two

Synthesis routes and methods II

Procedure details

Following the procedure of part (a) of Example I a 400 g sample of 2-methyl-2-phenyl-4-pentenal was reduced with 30 g of lithium aluminum hydride in 1200 ml of anhydrous ether. Usual workup and distillation afforded 386 g (96% yield) of the desired 2-methyl-2-phenyl-4-penten-1-ol (bp 112°-114° C./0.5 mm Hg) with a purity of 97%.
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( a )
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reactant
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0 (± 1) mol
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reactant
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30 g
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Quantity
1200 mL
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Reaction Step Four

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